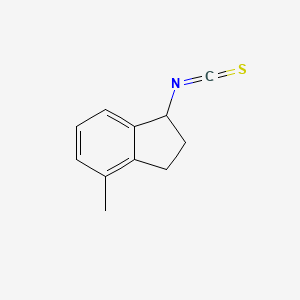

1-Isothiocyanato-4-methyl-indane

説明

1-Isothiocyanato-4-methyl-indane is a bicyclic organic compound featuring an indane core (a benzene ring fused to a cyclopentane ring) with a methyl group at the 4-position and an isothiocyanate (-N=C=S) functional group at the 1-position. The methyl substituent is electron-donating, which may moderate the electrophilicity of the isothiocyanate group.

特性

分子式 |

C11H11NS |

|---|---|

分子量 |

189.28 g/mol |

IUPAC名 |

1-isothiocyanato-4-methyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H11NS/c1-8-3-2-4-10-9(8)5-6-11(10)12-7-13/h2-4,11H,5-6H2,1H3 |

InChIキー |

YMZHYPZKEWFFJW-UHFFFAOYSA-N |

正規SMILES |

CC1=C2CCC(C2=CC=C1)N=C=S |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 1-Isothiocyanato-4-methyl-indane with structurally analogous aryl isothiocyanates, focusing on molecular properties, substituent effects, and applications.

Structural and Electronic Effects

- Core Structure: The indane core in 1-Isothiocyanato-4-methyl-indane introduces steric constraints and reduced conformational flexibility compared to monocyclic analogs like 4-iodophenyl isothiocyanate. This may hinder nucleophilic attack on the isothiocyanate group . Naphthalene derivatives (e.g., DNTC) exhibit extended conjugation and hydrophobicity, favoring applications in chromatography .

- For example, DNTC’s dimethylamino group enhances stability in labeling reactions . Electron-withdrawing groups (iodo, nitro): Amplify electrophilicity, making the isothiocyanate more reactive. The nitro group in 2-Methoxy-4-nitrophenyl isothiocyanate likely accelerates nucleophilic substitutions .

準備方法

Two-Step Synthesis via Dithiocarbamate Intermediates

The most widely reported method involves a two-step sequence: (1) formation of a dithiocarbamate intermediate from 4-methyl-indan-1-amine and (2) desulfurization to yield the isothiocyanate.

Dithiocarbamate Formation

Reaction of 4-methyl-indan-1-amine with carbon disulfide (CS₂) in the presence of triethylamine (Et₃N) generates the corresponding dithiocarbamate. Optimized conditions (3 equiv. CS₂, 3 equiv. Et₃N, dichloromethane (DCM), 5 min at room temperature) achieve >90% conversion. Alternative bases like N-methylmorpholine (NMM) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) reduce yields to 78% and 69%, respectively.

Desulfurization with DMT/NMM/TsO−

Microwave-assisted desulfurization using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) proves highly efficient. At 90°C for 3 min, the reaction delivers 1-isothiocyanato-4-methyl-indane in 92% yield. Reducing the desulfurating agent to 0.7 equiv. decreases the yield to 86%, while omitting it results in only 55% yield.

Table 1: Optimization of Desulfurization Conditions

| Desulfurating Agent | Equiv. | Base | Solvent | Time | Yield |

|---|---|---|---|---|---|

| DMT/NMM/TsO− | 1.0 | Et₃N | DCM | 3 min | 92% |

| DMT/NMM/TsO− | 0.7 | Et₃N | DCM | 3 min | 86% |

| None | – | Et₃N | DCM | 3 min | 55% |

Thiophosgene Approach

Direct treatment of 4-methyl-indan-1-amine with thiophosgene (Cl₂C=S) in anhydrous DCM produces the target compound. However, thiophosgene’s toxicity and handling challenges limit its utility.

Aqueous Media Compatibility

Surprisingly, the DMT/NMM/TsO− method remains effective in water, yielding 89% product when 1.3 equiv. of the agent is used. This green chemistry approach aligns with sustainable synthesis trends.

Mechanistic Insights and Stereochemical Considerations

Role of DMT/NMM/TsO−

DMT/NMM/TsO− acts as a dual activator, facilitating both dithiocarbamate formation and desulfurization. The triazine moiety activates CS₂, while the morpholinium group stabilizes intermediates. Microwave irradiation accelerates the reaction by enhancing molecular collisions and reducing activation energy.

Substituent Effects

The methyl group at the 4-position slightly sterically hinders dithiocarbamate formation, necessitating precise stoichiometry. Computational studies suggest that electron-donating groups (e.g., methyl) stabilize transition states during desulfurization.

Comparative Analysis of Synthetic Protocols

Table 2: Yield Comparison Across Methods

| Method | Conditions | Yield | Time |

|---|---|---|---|

| DMT/NMM/TsO−/Microwave | 90°C, 3 min | 92% | 3 min |

| Thiophosgene | rt, 12 h | 85% | 12 h |

| Aqueous DMT/NMM/TsO− | 90°C, 3 min | 89% | 3 min |

The microwave-assisted DMT/NMM/TsO− method outperforms others in both yield and speed, making it the preferred industrial-scale approach.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for the preparation of 1-Isothiocyanato-4-methyl-indane, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, arylisothiocyanate derivatives (e.g., 4-methoxyphenyl isothiocyanate) are often prepared using potassium hydroxide in dimethylformamide (DMF) to facilitate thiocyanate group incorporation . Optimization involves adjusting reaction temperature (typically 60–80°C), solvent polarity, and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product .

Q. What spectroscopic and analytical techniques are essential for characterizing 1-Isothiocyanato-4-methyl-indane?

- Methodological Answer : Key techniques include:

- FT-IR Spectroscopy : Confirm the isothiocyanate (-NCS) stretch at ~2050–2100 cm⁻¹ .

- NMR Spectroscopy : ¹H and ¹³C NMR to resolve methyl and indane ring protons (e.g., δ 2.3–2.5 ppm for CH₃, δ 6.5–7.5 ppm for aromatic protons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₁NS) .

Cross-validation with X-ray crystallography (if crystalline) provides structural confirmation .

Q. What safety protocols are critical when handling 1-Isothiocyanato-4-methyl-indane in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. In case of exposure:

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin/Eye Contact : Rinse with water for ≥15 minutes .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid proximity to amines or nucleophiles to prevent unintended reactions .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structure determination of 1-Isothiocyanato-4-methyl-indane?

- Methodological Answer : Use SHELXL for refinement, leveraging restraints for thermal parameters and hydrogen bonding. For puckered rings, apply Cremer-Pople coordinates to quantify deviations from planarity . Address data inconsistencies by:

- Re-examining raw diffraction data for systematic errors (e.g., absorption corrections).

- Comparing multiple datasets or using twinning refinement in SHELXL for non-merohedral twins .

- Validating against computational models (DFT-optimized geometries) .

Q. What mechanistic insights guide the reactivity of 1-Isothiocyanato-4-methyl-indane with nucleophiles, and how can kinetic studies be designed?

- Methodological Answer : The -NCS group reacts with amines/thiols via nucleophilic attack. Design kinetic experiments by:

- Stopped-Flow UV-Vis : Monitor thiourea/thioether formation at λ = 250–300 nm.

- Variable-Temperature NMR : Track intermediate stability (e.g., in DMSO-d₆/CDCl₃).

- DFT Calculations : Map transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to predict regioselectivity .

Q. How can computational modeling elucidate the electronic effects of the methyl group on the indane ring’s reactivity?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis using software like Gaussian or ORCA:

- Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.

- Conduct Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions between the methyl group and -NCS .

- Compare with experimental Hammett σ values for para-substituted analogs .

Q. What strategies address challenges in detecting trace impurities or degradation products of 1-Isothiocyanato-4-methyl-indane?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate degradation products.

- Stability Studies : Accelerate degradation under stress conditions (heat, light, humidity) and identify byproducts via HRMS.

- Quantum Mechanical NMR Prediction : Tools like ACD/Labs or MestReNova predict impurity shifts for comparison .

Methodological and Experimental Design

Q. How should researchers design bioactivity studies for 1-Isothiocyanato-4-methyl-indane, considering structural analogs?

- Methodological Answer :

- In Silico Screening : Use PubChem BioAssay data for analogs (e.g., 4-chlorobenzyl isothiocyanate) to identify target enzymes (e.g., cytochrome P450) .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines. Include positive controls (e.g., sulforaphane) for benchmarking .

- Structure-Activity Relationship (SAR) : Modify the indane ring’s substituents and correlate with bioactivity .

Q. What best practices ensure rigorous data presentation and analysis in publications on this compound?

- Methodological Answer :

- Raw Data : Include in appendices; summarize processed data (mean ± SD, n ≥ 3) in tables/figures .

- Error Analysis : Report confidence intervals for kinetic parameters and crystallographic R-factors .

- Reproducibility : Provide detailed synthetic protocols and spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。